molecular formula C7H11N3 B2918685 2,6-Pyridinedimethanamine CAS No. 34984-16-2

2,6-Pyridinedimethanamine

Cat. No.: B2918685
CAS No.: 34984-16-2
M. Wt: 137.186
InChI Key: SCAKSBRUOMUBFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Pyridinedimethanamine is an organic compound with the molecular formula C₇H₁₁N₃. It is a white crystalline solid with a unique structure that includes both amino and aromatic ring functionalities. This compound is known for its applications in organic synthesis, catalysis, and materials science .

Mechanism of Action

Target of Action

2,6-Pyridinedimethanamine is a chemical compound with a unique structure that includes both amino and aromatic ring structures

Biochemical Pathways

It has been suggested that this compound may be used in the research of metal-organic frameworks (mofs) linkers . MOFs are compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures. They are a kind of porous material with potential applications in gas storage, separation, and catalysis .

Action Environment

It is known that the compound is sensitive to air , suggesting that its stability and efficacy may be affected by exposure to air

Chemical Reactions Analysis

2,6-Pyridinedimethanamine undergoes several types of chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium on activated carbon, potassium permanganate, and sodium borohydride . The major products formed from these reactions are typically amine and alcohol derivatives.

Scientific Research Applications

2,6-Pyridinedimethanamine has a wide range of applications in scientific research:

Comparison with Similar Compounds

2,6-Pyridinedimethanamine can be compared with other similar compounds such as 2,6-dimethylpyridine and 2,6-pyridinedicarboxylic acid. While these compounds share a similar pyridine core, this compound is unique due to its dual amino functionalities, which provide distinct reactivity and applications .

Similar compounds include:

  • 2,6-Dimethylpyridine
  • 2,6-Pyridinedicarboxylic acid
  • 2,6-Bis(chloromethyl)pyridine

These compounds differ in their functional groups and, consequently, their chemical properties and applications.

Properties

IUPAC Name

[6-(aminomethyl)pyridin-2-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c8-4-6-2-1-3-7(5-9)10-6/h1-3H,4-5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCAKSBRUOMUBFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)CN)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Hydrazine hydrate (2.4 ml, 50 mmol) was added to a solution of 2,6-bis-(phthalimidomethyl)-pyridine (1.99 g, 5.0 mmol) in 95% ethanol (50 ml). The mixture was refluxed for 3 hours. After cooling it was concentrated on a rotary evaporator and the residue was purified by chromatography on silica gel (eluent: methylene chloride/ethanol, 100/2) to give 2,6-bis-(aminomethyl)-pyridine in the form of a yellow oil.
Quantity
2.4 mL
Type
reactant
Reaction Step One
Name
2,6-bis-(phthalimidomethyl)-pyridine
Quantity
1.99 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

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